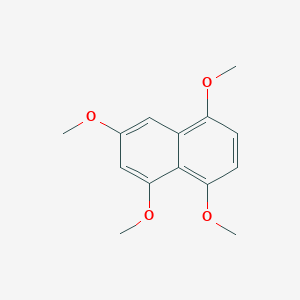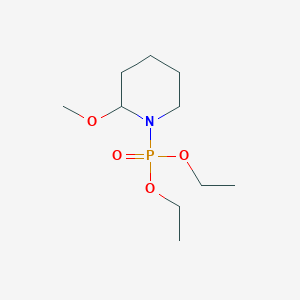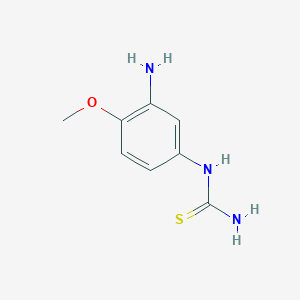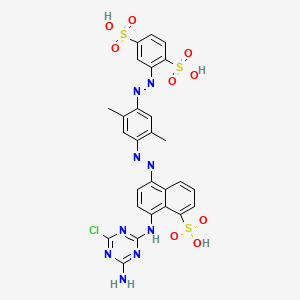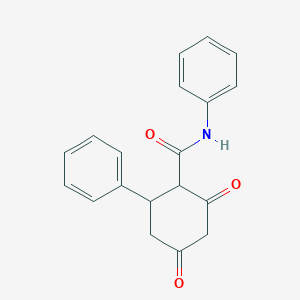![molecular formula C12H22ClN B14357718 N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine CAS No. 90716-82-8](/img/structure/B14357718.png)
N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a chloroethyl group and a trimethylbicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a chloroethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reaction and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Addition Reactions: The bicyclic structure allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation may produce a ketone or aldehyde .
Scientific Research Applications
N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including natural product analogs.
Biological Studies: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptors, such as NMDA receptors, by binding to the receptor site and inhibiting its activity . This interaction can modulate various signaling pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: This compound shares a similar bicyclic structure and is studied for its NMDA receptor antagonist properties.
Uniqueness
N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine is unique due to its specific chloroethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other bicyclic amines. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
90716-82-8 |
|---|---|
Molecular Formula |
C12H22ClN |
Molecular Weight |
215.76 g/mol |
IUPAC Name |
N-(2-chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C12H22ClN/c1-11(2)9-4-5-12(11,3)10(8-9)14-7-6-13/h9-10,14H,4-8H2,1-3H3 |
InChI Key |
ZTWBZTBXHZFKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)NCCCl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


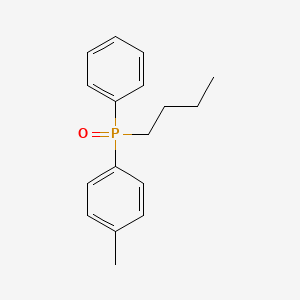
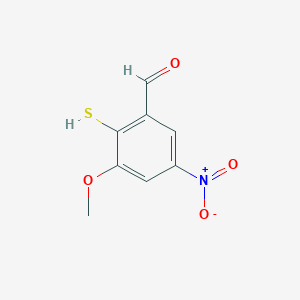
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)

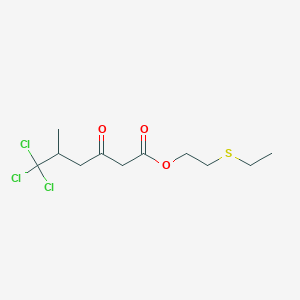
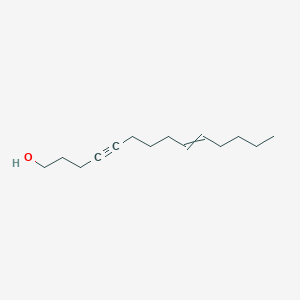

![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
